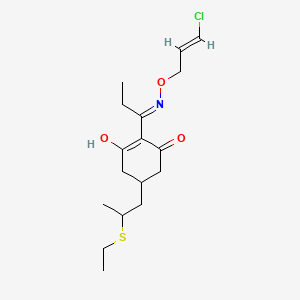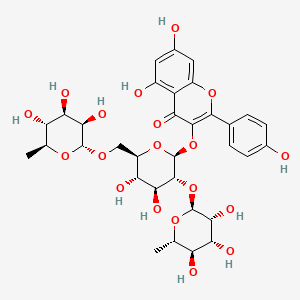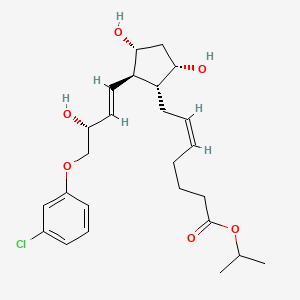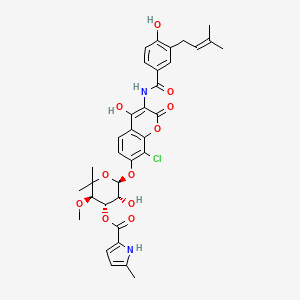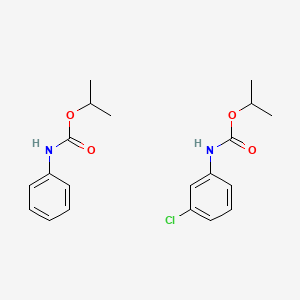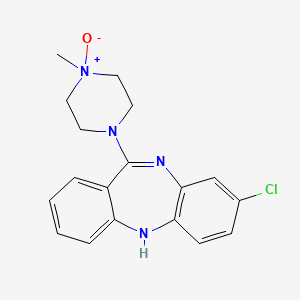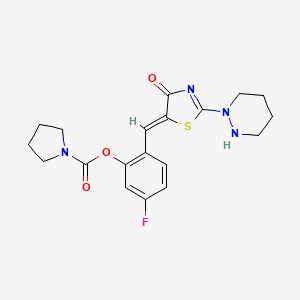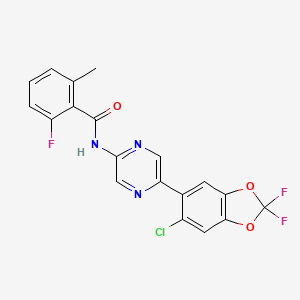
CPI-637
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CPI-637 是一种选择性且细胞活性的苯并二氮杂卓酮 CBP/EP300 溴结构域抑制剂。 它以其抑制环磷酸腺苷反应元件结合蛋白 (CBP) 和 300 kDa 的腺病毒 E1A 结合蛋白 (EP300) 的能力而闻名,它们是同源的含溴结构域蛋白 。这种化合物在科学研究中显示出巨大的潜力,特别是在表观遗传学和肿瘤学领域。
科学研究应用
CPI-637 具有广泛的科学研究应用,包括:
作用机制
CPI-637 通过选择性抑制 CBP 和 EP300 的溴结构域发挥作用。这些溴结构域参与识别组蛋白蛋白上的乙酰化赖氨酸残基,在基因转录调控中起着至关重要的作用。 通过抑制这些溴结构域,this compound 扰乱了 CBP/EP300 与乙酰化组蛋白之间的相互作用,从而导致基因表达改变和癌细胞生长抑制 .
生化分析
Biochemical Properties
CPI-637 plays a crucial role in biochemical reactions by inhibiting the activity of CBP (CREB-binding protein) and EP300 (E1A binding protein p300), both of which are bromodomain-containing proteins. These proteins are involved in the regulation of gene expression through histone acetylation. This compound binds to the bromodomains of CBP and EP300 with high affinity, thereby preventing their interaction with acetylated histones. This inhibition disrupts the transcriptional activation of genes regulated by these proteins, leading to altered gene expression profiles .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting CBP and EP300, this compound affects the expression of genes involved in these pathways, leading to reduced cell viability and increased cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the bromodomains of CBP and EP300. This binding prevents the recruitment of these proteins to acetylated histones, thereby inhibiting their role in transcriptional activation. The inhibition of CBP and EP300 leads to decreased acetylation of histones, resulting in a more condensed chromatin structure and reduced gene expression. Additionally, this compound has been shown to inhibit the expression of MYC, a key oncogene, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on CBP and EP300 for several days in vitro. Prolonged exposure to the compound can lead to adaptive cellular responses, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, the compound can induce adverse effects, including weight loss and organ toxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CBP and EP300. These proteins play a role in the regulation of metabolic genes, and their inhibition by this compound can lead to changes in metabolic flux and metabolite levels. Additionally, this compound may affect the activity of enzymes involved in drug metabolism, potentially influencing its own pharmacokinetics and those of co-administered drugs .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in different cellular compartments. This compound has been shown to accumulate in the nucleus, where it exerts its inhibitory effects on CBP and EP300 .
Subcellular Localization
This compound predominantly localizes to the nucleus, where it interacts with CBP and EP300. The compound’s nuclear localization is facilitated by its ability to bind to the bromodomains of these proteins, which are primarily found in the nucleus. This localization is crucial for this compound’s activity, as it allows the compound to effectively inhibit the transcriptional functions of CBP and EP300 .
准备方法
合成路线和反应条件
CPI-637 的合成涉及多个步骤,从制备核心苯并二氮杂卓酮结构开始。关键步骤包括:
苯并二氮杂卓酮核心的形成: 这涉及在酸性或碱性条件下将合适的先驱体环化。
吲唑部分的引入: 此步骤通常涉及使用钯催化的交叉偶联反应将苯并二氮杂卓酮核心与吲唑衍生物偶联。
最终修饰:
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高通量反应器、连续流动化学和自动化纯化系统以确保高产率和纯度 .
化学反应分析
反应类型
CPI-637 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 上的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 通常采用钯催化的交叉偶联反应.
主要产物
这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,这些衍生物可用于研究构效关系并优化化合物的性质 .
相似化合物的比较
类似化合物
SGC-CBP30: 另一种具有类似选择性和效力的 CBP/EP300 溴结构域抑制剂.
I-CBP112: 一种具有不同化学结构的 CBP/p300 选择性抑制剂.
PF-CBP1: 一种有效的 CBP/p300 溴结构域抑制剂.
CPI-637 的独特性
This compound 由于其高选择性和细胞活性而脱颖而出。与其他类似化合物相比,它在抑制癌细胞中 MYC 表达方面显示出优异的效力。 此外,this compound 已被证明具有作为 BRD4 和 TIP60 蛋白的双靶点抑制剂的潜力,使其成为 HIV-1 潜伏逆转的有希望的候选者 .
属性
IUPAC Name |
(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTKDWYIRJGJCA-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
